molecular formula C10H16N2O3 B13953099 8-(Carboxyacetyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane CAS No. 57269-36-0

8-(Carboxyacetyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane

Cat. No.: B13953099
CAS No.: 57269-36-0
M. Wt: 212.25 g/mol
InChI Key: TWKAWBNRBUPTMA-UHFFFAOYSA-N
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Description

8-(Carboxyacetyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane is a complex organic compound that belongs to the family of diazabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Carboxyacetyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the use of acyclic starting materials that contain all the required stereochemical information . The stereochemical control can also be achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 8-(Carboxyacetyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions it undergoes depend on the functional groups present in the compound and the reagents used.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

8-(Carboxyacetyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential pharmacological properties, including its effects on neurological and psychiatric disorders . The compound’s unique structure also makes it a valuable tool for studying the mechanisms of various biochemical processes.

Mechanism of Action

The mechanism of action of 8-(Carboxyacetyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

8-(Carboxyacetyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane While both compounds share a similar bicyclic structure, they differ in their functional groups and specific chemical properties The unique features of 8-(Carboxyacetyl)-3-methyl-3,8-diazabicyclo(32

List of Similar Compounds:

Properties

CAS No.

57269-36-0

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

3-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-3-oxopropanoic acid

InChI

InChI=1S/C10H16N2O3/c1-11-5-7-2-3-8(6-11)12(7)9(13)4-10(14)15/h7-8H,2-6H2,1H3,(H,14,15)

InChI Key

TWKAWBNRBUPTMA-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCC(C1)N2C(=O)CC(=O)O

Origin of Product

United States

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